REACTION_SMILES
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[CH3:9][C:10]([C:11](=[O:12])[Cl:13])([CH3:14])[CH3:15].[F:1][c:2]1[cH:3][cH:4][cH:5][c:6]([NH2:8])[n:7]1.[cH:16]1[cH:17][cH:18][n:19][cH:20][cH:21]1>>[F:1][c:2]1[cH:3][cH:4][cH:5][c:6]([NH:8][C:11]([C:10]([CH3:9])([CH3:14])[CH3:15])=[O:12])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(F)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(C)(C)C(=O)Nc1cccc(F)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |